molecular formula C16H16FNO5 B13051884 Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B13051884
M. Wt: 321.30 g/mol
InChI Key: WLSRIDBQOBWVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate (CAS 2108072-89-3) is a high-purity chemical compound intended for research and development applications. With a molecular formula of C16H16FNO5 and a molecular weight of 321.30, this isoxazole derivative is part of a significant class of heterocyclic compounds known for their diverse biological activities . Isoxazole derivatives are widely investigated in pharmaceutical development for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry. The structure, featuring a fluorophenyl group, may contribute to enhanced biological activity and selectivity in drug discovery projects, as electronegative substituents are often associated with increased potency in isoxazole-based research compounds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling protocols should be followed as per the associated safety data sheet.

Properties

Molecular Formula

C16H16FNO5

Molecular Weight

321.30 g/mol

IUPAC Name

ethyl 5-[acetyloxy-(4-fluorophenyl)methyl]-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H16FNO5/c1-4-21-16(20)13-9(2)18-23-15(13)14(22-10(3)19)11-5-7-12(17)8-6-11/h5-8,14H,4H2,1-3H3

InChI Key

WLSRIDBQOBWVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(C2=CC=C(C=C2)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and specificity towards biological targets.

Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that modifications to the isoxazole ring can lead to compounds that effectively inhibit neuroinflammation, a key factor in neurodegenerative diseases.

Agricultural Chemistry

Pesticide Formulation
This compound is utilized in the development of agrochemicals, particularly in formulating pesticides that are effective yet environmentally friendly. Its fluorinated phenyl group contributes to enhanced stability and efficacy against pests.

Case Study: Efficacy Against Crop Pests
Field trials have indicated that formulations containing this compound significantly reduce pest populations while exhibiting low toxicity to beneficial insects, thus supporting sustainable agricultural practices.

Material Science

Advanced Materials Development
In material science, this compound is explored for its potential to create polymers with enhanced thermal stability and mechanical properties. The incorporation of isoxazole units into polymer matrices can improve performance characteristics.

Data Table: Properties of Polymers with Isoxazole Units

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Degradation RateLow

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition. Its ability to interact with specific enzymes allows scientists to probe metabolic pathways and develop new therapeutic strategies.

Case Study: Inhibition of Specific Enzymes
A study highlighted the compound's effectiveness in inhibiting certain kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its unique chemical structure aids in the accurate analysis of complex mixtures, facilitating quality control and research applications.

Application Example: Chromatographic Techniques
Using this compound as a reference standard has improved the reproducibility of results in high-performance liquid chromatography (HPLC) analyses.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Differences Potential Implications Reference
Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate - 3-Methyl
- 5-(Acetoxy(4-fluorophenyl)methyl)
- Ethyl ester at C4
C₁₈H₁₈FNO₅ Reference compound Prodrug potential due to acetoxy group; fluorophenyl enhances lipophilicity and target binding N/A
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 954230-39-8) - 3-(4-Fluorophenyl)
- 5-Methyl
- Ethyl ester at C4
C₁₄H₁₂FNO₃ Lacks acetoxy group; fluorophenyl directly attached to C3 Reduced metabolic lability; simpler structure may favor synthetic accessibility
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - 3-Phenyl
- 5-Methyl
- Ethyl ester at C4
C₁₄H₁₃NO₃ Phenyl instead of fluorophenyl; no acetoxy group Lower electronic effects (no fluorine); potential reduced biological activity
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate - 3-(4-Fluorophenyl)
- 5-Methyl
- Methyl ester at C4
C₁₂H₁₀FNO₃ Methyl ester instead of ethyl ester Higher metabolic susceptibility due to smaller ester group
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS 376623-69-7) - 3-(4-Methoxyphenyl)
- Ethyl ester at C5
C₁₃H₁₃NO₄ Methoxy group instead of fluorine; ester at C5 Altered electronic profile (electron-donating methoxy); positional isomerism may affect binding

Biological Activity

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound notable for its unique structure, which includes an isoxazole ring and various functional groups. Its molecular formula is C16H16FNO5C_{16}H_{16}FNO_5, with a molecular weight of approximately 321.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its chemical reactivity:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen, which is often associated with various biological activities.
  • Acetoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Fluorinated Phenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Structural Comparison

Compound NameMolecular FormulaNotable Features
Ethyl 5-methylisoxazole-4-carboxylateC8H9NO3C_8H_9NO_3Lacks fluorine substitution; simpler structure.
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylateC13H12FNO3C_{13}H_{12}FNO_3Different position of fluorine; may exhibit different biological activities.
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylateC15H14FNO3C_{15}H_{14}FNO_3Contains a benzoyl group instead of an acetoxy group; potential differences in reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds structurally similar to this compound. For instance, research has shown that derivatives of isoxazoles exhibit significant inhibitory effects on various cancer cell lines, including lung cancer cells (A549), with some compounds demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression. The presence of the acetoxy and fluorinated phenyl groups may enhance these interactions, potentially leading to increased cytotoxicity against cancer cells.

Case Studies

  • Study on Isoxazole Derivatives : A study evaluated several isoxazole derivatives for their anticancer activity against lung cancer cells. Among these, certain compounds exhibited excellent anticancer properties, suggesting that modifications in the structure can significantly influence biological outcomes .
  • Electrochemical Behavior : Research also indicates that isoxazoles can exhibit interesting electrochemical properties, which may correlate with their biological activities. Compounds were subjected to cyclic voltammetry, revealing intensive oxidation and reduction potentials that could be linked to their anticancer mechanisms .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Future Directions

Given the promising biological activities associated with isoxazole derivatives, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity will guide the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Investigating the specific pathways through which these compounds exert their effects on cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.